Cas no 2419-34-3 ((2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid)

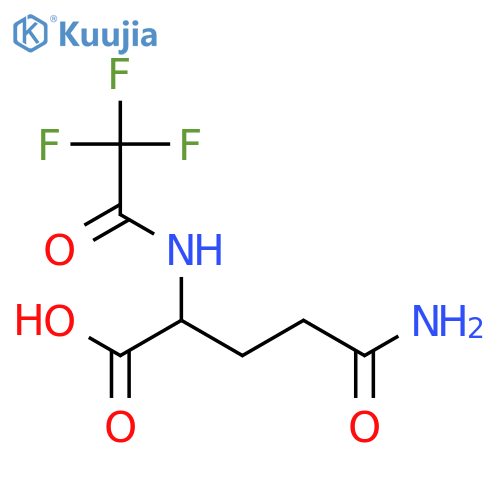

2419-34-3 structure

商品名:(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid 化学的及び物理的性質

名前と識別子

-

- L-Glutamine,N2-(2,2,2-trifluoroacetyl)-

- N-trifluoroacetyl glutamine

- (2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid

- SCHEMBL3142495

- N-TRIFLUOROACETYL-L-GLUTAMINE

- DZSRTQQASVFEBN-VKHMYHEASA-N

- (2S)-5-amino-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

- N-Trifluoroacetyl-L-glutamine, AldrichCPR

- EN300-1002773

- (S)-5-Amino-5-oxo-2-(2,2,2-trifluoroacetamido)pentanoicacid

- 2419-34-3

- (S)-5-Amino-5-oxo-2-(2,2,2-trifluoroacetamido)pentanoic acid

-

- インチ: InChI=1S/C7H9F3N2O4/c8-7(9,10)6(16)12-3(5(14)15)1-2-4(11)13/h3H,1-2H2,(H2,11,13)(H,12,16)(H,14,15)

- InChIKey: DZSRTQQASVFEBN-UHFFFAOYSA-N

- ほほえんだ: FC(F)(F)C(NC(C(O)=O)CCC(=O)N)=O

計算された属性

- せいみつぶんしりょう: 241.04364

- どういたいしつりょう: 242.05144126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: -1

- トポロジー分子極性表面積: 112

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.4297 (estimate)

- ゆうかいてん: 146-150 °C

- PSA: 112.32

- ようかいせい: 未確定

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1002773-0.5g |

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |

2419-34-3 | 95% | 0.5g |

$603.0 | 2023-10-28 | |

| Enamine | EN300-1002773-5.0g |

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |

2419-34-3 | 5g |

$1115.0 | 2023-05-24 | ||

| Enamine | EN300-1002773-0.25g |

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |

2419-34-3 | 95% | 0.25g |

$579.0 | 2023-10-28 | |

| Enamine | EN300-1002773-0.1g |

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |

2419-34-3 | 95% | 0.1g |

$553.0 | 2023-10-28 | |

| Enamine | EN300-1002773-1.0g |

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |

2419-34-3 | 1g |

$385.0 | 2023-05-24 | ||

| Enamine | EN300-1002773-1g |

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |

2419-34-3 | 95% | 1g |

$628.0 | 2023-10-28 | |

| Enamine | EN300-1002773-0.05g |

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid |

2419-34-3 | 95% | 0.05g |

$528.0 | 2023-10-28 | |

| Enamine | EN300-1001848-0.25g |

4-carbamoyl-2-(trifluoroacetamido)butanoic acid |

2419-34-3 | 0.25g |

$617.0 | 2023-06-10 | ||

| Enamine | EN300-1001848-0.05g |

4-carbamoyl-2-(trifluoroacetamido)butanoic acid |

2419-34-3 | 0.05g |

$563.0 | 2023-06-10 | ||

| Enamine | EN300-1001848-2.5g |

4-carbamoyl-2-(trifluoroacetamido)butanoic acid |

2419-34-3 | 2.5g |

$1315.0 | 2023-06-10 |

(2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

2419-34-3 ((2S)-4-carbamoyl-2-(trifluoroacetamido)butanoic acid) 関連製品

- 10009-20-8((2S)-2-amino-6-(trifluoroacetamido)hexanoic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量